5-Fluoro-N,N-dimethylpyridin-2-amine
Overview
Description
5-Fluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring imparts distinct physical, chemical, and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N,N-dimethylpyridin-2-amine typically involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide . This one-pot procedure provides high yields and can be accelerated under microwave irradiation .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve the use of fluorinating reagents and reliable fluorination technology . The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated developments in this field .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including substitution reactions . The presence of the fluorine atom in the aromatic ring influences the reactivity and selectivity of these reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoromethanesulfonic acid and dimethylformamide . The reactions are often carried out under basic conditions, which can lead to the formation of carbene intermediates .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, under basic conditions, the compound can undergo heterolytic C-H bond cleavage to form carbene intermediates .
Scientific Research Applications
5-Fluoro-N,N-dimethylpyridin-2-amine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Fluorinated pyridines are of interest due to their unique properties and potential as imaging agents for biological applications . Additionally, they are used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom . The electron-withdrawing nature of the fluorine atom affects the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Fluoro-N,N-dimethylpyridin-2-amine include 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine and other fluorinated pyridines . These compounds share similar structural features but differ in their substituents and reactivity .
Uniqueness: The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to other halogenated pyridines .
Properties
IUPAC Name |
5-fluoro-N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKBIYOMZQDHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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